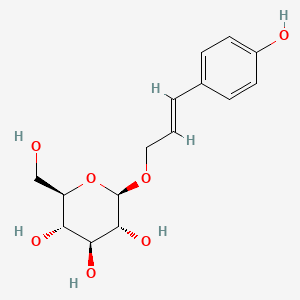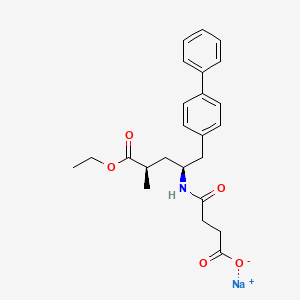
Resorufina
Descripción general
Descripción
Resorufin is a pink fluorescent dye used as a marker for microfilaments in moving cells . It is a redox probe that can be used to visualize cell respiration directly. It is highly fluorescent and has an excitation maximum at 563nm and emission maximum at 587nm .
Synthesis Analysis
Resorufin has been widely utilized in the design of responsive probes specific for various bioactive species . In the past few decades, a number of fluorescent probes have been developed for bioassays and imaging by exploiting different fluorophores .Molecular Structure Analysis
Resorufin exhibits a high fluorescence quantum yield, long excitation/emission wavelength, and pronounced ability in both fluorescence and colorimetric analysis . The chemical structures of probes, response mechanisms, detection limits, and practical applications are investigated .Chemical Reactions Analysis
Resorufin exhibits unique photophysical properties, such as long excitation and emission wavelength (572/585 nm), high fluorescence quantum yield (ϕ = 0.74 in water), and large molar absorptivity (56 000 M −1 cm −1) . It is unstable in the presence of thiols such as dithiothreitol (DTT) and 2-mercaptoethanol .Physical And Chemical Properties Analysis
Absorption and fluorescence of resorufin are pH dependent. Below the pKa (~6.0), Abs. shifts to 480 nm and both E and fluorescence quantum yield are markedly lower . Resorufin has high extinction coefficient and good chemical and photostability .Aplicaciones Científicas De Investigación
Análisis de fluorescencia y colorimétrico
La resorufina exhibe un alto rendimiento cuántico de fluorescencia, una longitud de onda de excitación/emisión larga y una capacidad pronunciada en el análisis de fluorescencia y colorimétrico . Se ha utilizado ampliamente en el diseño de sondas sensibles específicas para diversas especies bioactivas .
Detección de diversos analitos
Se han desarrollado sondas fluorescentes basadas en this compound para detectar diversos analitos, como cationes, aniones, especies de azufre reactivas (con actividad redox), moléculas pequeñas y macromoléculas biológicas .
Ensayos biológicos e imagenología
La técnica de imagenología de fluorescencia ha atraído una atención creciente en la detección de diversas moléculas biológicas in situ y en tiempo real . La this compound se ha utilizado en el desarrollo de una serie de sondas fluorescentes para ensayos biológicos e imagenología .
Desarrollo de sondas sensibles
Se han desarrollado más de 100 sondas basadas en el andamiaje de this compound, y algunas de ellas se han comercializado . Estas sondas son sensibles, lo que significa que cambian en respuesta a ciertas condiciones o sustancias .
Detección de peróxido de hidrógeno
La this compound se ha utilizado en ensayos de fluorescencia inversa para detectar peróxido de hidrógeno (H2O2). Esto se hace midiendo la desaparición de su fluorescencia tras la oxidación mediada por peroxidasa de rábano picante a un derivado no fluorescente .
Investigación y desarrollo
Se están investigando las estructuras químicas de las sondas, los mecanismos de respuesta, los límites de detección y las aplicaciones prácticas de la this compound . Se espera que esta investigación promueva el desarrollo de sondas fluorescentes sensibles basadas en this compound y sus aplicaciones biológicas .
Mecanismo De Acción
Target of Action
Resorufin is a fluorophore that has been widely utilized in the design of responsive probes specific for various bioactive species . It is used to detect various analytes, such as cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules . The primary targets of Resorufin are these bioactive species, and their role is to interact with Resorufin, leading to changes in its fluorescence properties .
Mode of Action
Resorufin interacts with its targets through a process known as nucleophilic substitution . In the presence of certain bioactive species, the oxidative benzylic ether (C–O) bonds in probes are cleaved, resulting in a dramatic increase of the emission intensity and an obvious change of the solution color from light yellow to pink .
Biochemical Pathways
Resorufin is involved in the redox reactions within cells. It is used as a reporter of metabolic activity of cells and can be detected by a simple fluorometric assay . The conversion of resazurin to resorufin in the presence of cells is used as a reporter of metabolic activity of cells . This process affects the redox potential of the cellular environment, which can have downstream effects on various biochemical pathways.
Pharmacokinetics
It is known that resorufin is unstable in the presence of thiols such as dithiothreitol (dtt) and 2-mercaptoethanol . This instability could potentially impact its bioavailability.
Result of Action
The result of Resorufin’s action is a change in fluorescence properties, which can be used to measure viability based on the metabolic activity in mammalian cell culture and primary cells . The non-fluorescent dye resazurin is reduced inside vital cells to fluorescent resorufin and released into the culture media . This change can be detected by a simple fluorometric assay .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-hydroxyphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9/h1-6,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSLDCABUXLXKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060906 | |
| Record name | 3H-Phenoxazin-3-one, 7-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Resorufin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21654 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
635-78-9 | |
| Record name | Resorufin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resorufin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resorufin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Phenoxazin-3-one, 7-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Phenoxazin-3-one, 7-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-3H-phenoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RESORUFIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3NUS7K96S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





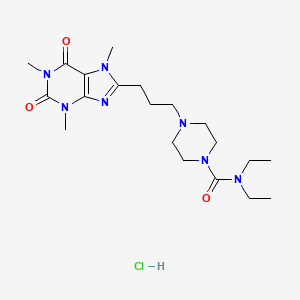
![N-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-tetrazole-5-carboxamide](/img/structure/B1680467.png)
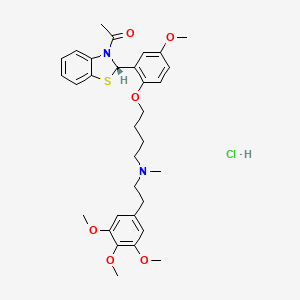
![N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester](/img/structure/B1680469.png)
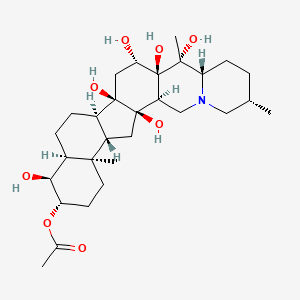


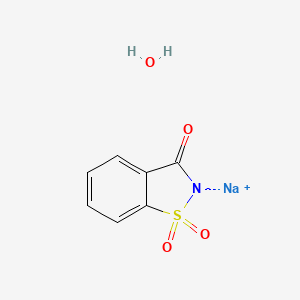
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1680479.png)
